![molecular formula C6H12O3S B2379852 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol CAS No. 2225136-89-8](/img/structure/B2379852.png)
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol
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Description
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol, also known as MRS3998, is a cyclopropyl-containing compound that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications due to its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Conformational Studies
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol is involved in the synthesis and conformational analysis of related compounds. For instance, Alvarez-Ibarra et al. (1996) focused on the synthesis and conformational study of β-hydroxy sulfones, bioisosteres of oxisuran metabolites, and their O-methyl derivatives, emphasizing the role of polar interactions in the stability of different conformations Alvarez-Ibarra et al., 1996.
Efficient Synthesis Methods
The compound plays a role in efficient synthesis methods. Mothe and Chan (2009) reported a triflic acid-catalyzed ring opening of 1-cyclopropyl-2-propyn-1-ols with alcohols, highlighting its utility in creating conjugated enynes Mothe & Chan, 2009.
Cyclopropyl Ring Rearrangements
Research by Baig et al. (1990) focused on the rearrangement of chrysanthemyl alcohol in fluorosulphuric acid, leading to the formation of various complex products. This study underscores the diverse reactivity and potential applications of cyclopropyl-containing compounds in different chemical environments Baig et al., 1990.
Reactivity of Cyclopropyl Derivatives
Haywood-Farmer et al. (1966) explored the synthesis and reactivity of 8-substituted tricyclo[3.2.1.02,4]octane derivatives, providing insights into the reactivity of cyclopropyl rings and their potential utility in synthesizing complex molecular structures Haywood-Farmer et al., 1966.
Acylations and Aldol-Type Reactions
Tanikaga et al. (1998) investigated acylations and aldol-type reactions of cyclopropyl α-sulfonyl carbanions, contributing to the understanding of the reactivity of cyclopropyl rings in various chemical reactions Tanikaga et al., 1998.
properties
IUPAC Name |
1-(1-methylsulfonylcyclopropyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(7)6(3-4-6)10(2,8)9/h5,7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLHLBMMYWDDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)S(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol |
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